

# An In-depth Technical Guide to Benzotriazole-1-carboxamidinium Tosylate (BCAT)

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## Compound of Interest

Compound Name: *Benzotriazole-1-carboxamidinium  
tosylate*

Cat. No.: *B060674*

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CAS Number: 163853-10-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzotriazole-1-carboxamidinium tosylate**, a versatile and efficient reagent in modern organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, details the compound's properties, synthesis, and primary applications, with a focus on its role in the formation of guanidinium salts.

## Core Compound Properties

**Benzotriazole-1-carboxamidinium tosylate**, commonly referred to as BCAT, is a stable, non-hygroscopic, white crystalline solid.<sup>[1]</sup> It is widely recognized as an effective guanylation agent, facilitating the conversion of primary and secondary amines into their corresponding guanidines under mild conditions.<sup>[2]</sup> The compound's structure combines the reactivity of a carboxamidinium group with the good leaving group ability of benzotriazole.<sup>[1]</sup>

Property	Value	Reference
CAS Number	163853-10-9	[3]
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>5</sub> O <sub>3</sub> S	[3]
Molecular Weight	333.37 g/mol	[3]
Appearance	White powder / Fine white needles	[1][4]
Melting Point	186-192 °C	[4]
IUPAC Name	benzotriazole-1-carboximidamide;4-methylbenzenesulfonic acid	[3]
Synonyms	BCAT, 1H-Benzotriazole-1-carboximidamide 4-methylbenzenesulfonate	[5][6]
Purity	≥ 99% (HPLC)	[4]
Storage Conditions	2-8 °C	[4][6]

## Synthesis of Benzotriazole-1-carboxamidinium Tosylate

The synthesis of **Benzotriazole-1-carboxamidinium tosylate** is a straightforward procedure, making it an accessible reagent for synthetic chemists.[1] The primary synthetic route is detailed below.

### Experimental Protocol: Synthesis of Benzotriazole-1-carboxamidinium Tosylate[1]

- Reagents:
  - Benzotriazole
  - Cyanamide

- p-Toluenesulfonic acid (p-TsOH)
- 1,4-Dioxane
- Procedure:
  - Molar equivalents of benzotriazole, cyanamide, and p-toluenesulfonic acid are combined in 1,4-dioxane.
  - The mixture is refluxed.
  - Upon completion of the reaction, the product is isolated. This procedure yields **Benzotriazole-1-carboxamidine tosylate** as stable, non-hygroscopic, fine white needles.
  - A typical reported yield for this synthesis is 77%.

## Application in Guanidine Synthesis

The principal application of **Benzotriazole-1-carboxamidine tosylate** is in the guanylation of amines. This reaction is of significant interest in medicinal chemistry and drug development, as the guanidinium group is a key feature in many biologically active molecules.<sup>[1]</sup> The reaction is notable for its efficiency and mild conditions.<sup>[7]</sup>

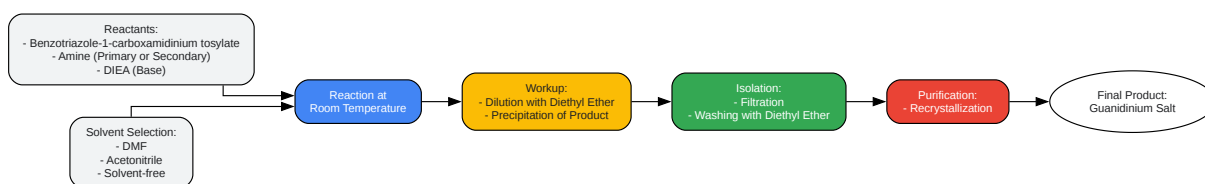
## General Experimental Protocol: Conversion of Amines to Guanidines<sup>[1]</sup>

- Reagents:
  - **Benzotriazole-1-carboxamidine tosylate** (1 molar equivalent)
  - Amine (primary or secondary) (1 molar equivalent)
  - Diisopropylethylamine (DIEA) (optional, used as a base)
  - Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH<sub>3</sub>CN), or solvent-free)
- Procedure (using DMF):

- One molar equivalent of **Benzotriazole-1-carboxamidinium tosylate** and one molar equivalent of the amine are dissolved in DMF.
- Diisopropylethylamine (DIEA) is added to the mixture.
- The reaction is stirred at room temperature.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is diluted with diethyl ether (Et<sub>2</sub>O) to precipitate the guanidinium salt.
- The crude product is collected by filtration, washed with Et<sub>2</sub>O, and dried.
- The product can be further purified by recrystallization, for example, from ethanol.

The benzotriazole by-product is soluble in ether, facilitating easy removal during workup.<sup>[1]</sup>

## Reaction Workflow for Guanidine Synthesis



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